1-(3-Nitropyridin-4-yl)ethanone

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

1-(3-Nitropyridin-4-yl)ethanone is a privileged heteroaromatic ketone for medicinal chemistry. Its unique ortho-nitro-acetyl substitution provides predictable, high-yielding reactivity—delivering 72% isolated yield in oxidative amination versus only 41% for the 4-cyano analog. This reliability makes it the optimal building block for constructing kinase inhibitor cores and diversifying 5-nitropyridine SAR libraries. Procure 97% purity material with full Certificate of Analysis (CoA) to ensure reproducible results in multi-step syntheses. Avoid generic substitution risks; choose the proven, regioselective starting material.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 161871-65-4
Cat. No. B067658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitropyridin-4-yl)ethanone
CAS161871-65-4
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=NC=C1)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O3/c1-5(10)6-2-3-8-4-7(6)9(11)12/h2-4H,1H3
InChIKeyWJBPEUKZXRFJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitropyridin-4-yl)ethanone (CAS 161871-65-4) for Chemical Synthesis: Procurement & Applications


1-(3-Nitropyridin-4-yl)ethanone (CAS 161871-65-4) is a heteroaromatic ketone characterized by a pyridine ring substituted with a nitro group at the 3-position and an acetyl group at the 4-position [1]. Also referred to as 4-acetyl-3-nitropyridine, its molecular formula is C₇H₆N₂O₃ with a molecular weight of 166.13 g/mol . Physically, it is described as a yellow crystalline solid with a reported melting point of 136-139°C [2]. This compound serves primarily as a high-value intermediate in medicinal chemistry and drug discovery, with its nitropyridine core being a privileged scaffold in pharmaceutical design . The strategic positioning of electron-withdrawing (nitro) and electron-withdrawing/coordinating (acetyl) groups adjacent to each other on the pyridine ring confers a unique and highly predictable reactivity profile that is central to its value [1].

Why Generic Substitution of 1-(3-Nitropyridin-4-yl)ethanone (CAS 161871-65-4) Is Not Recommended in Synthesis


Substituting 1-(3-Nitropyridin-4-yl)ethanone with a closely related analog or alternative nitropyridine is not a straightforward or risk-free decision in a synthetic sequence. The compound's distinct substitution pattern—an acetyl group ortho to a nitro group on a pyridine ring—dictates a specific electronic and steric environment that governs its reactivity and selectivity in key transformations . Alternatives like 2-acetyl-3-nitropyridine or 4-acetyl-2-nitropyridine, while sharing some functional groups, possess altered regiochemistry that will lead to different reaction outcomes, particularly in nucleophilic substitution and condensation reactions where the nitro group acts as a powerful electron-withdrawing activator [1]. Similarly, substituting the acetyl group for a different carbonyl-containing moiety (e.g., a carboxaldehyde or ester) can fundamentally change the downstream synthetic path and the properties of the resulting products. Direct evidence, such as the regioselective oxidative amination of 3-nitropyridines, confirms that the position of substituents relative to the nitro group is a critical determinant of reaction outcome, making generic substitution a potential source of significant yield loss or synthetic failure [2].

Quantitative Differentiation: 1-(3-Nitropyridin-4-yl)ethanone (CAS 161871-65-4) vs. Analogs in Key Reactions


Regioselectivity in Oxidative Amination: High para-Yield from 1-(3-Nitropyridin-4-yl)ethanone

In the oxidative amination of 3-nitropyridines, the substituent at the 4-position critically influences the yield of the para-substituted product. For the specific case of 4-acetyl-3-nitropyridine, which is 1-(3-nitropyridin-4-yl)ethanone, the reaction with ammonia yields 2-amino-4-acetyl-5-nitropyridine with an isolated yield of 72% after protection with ethylene glycol [1]. This contrasts with the unsubstituted 3-nitropyridine, which yields 2-amino-5-nitropyridine at 66% [1], and 4-cyano-3-nitropyridine, which yields 2-amino-4-cyano-5-nitropyridine at only 41% [1]. This demonstrates that the acetyl group in the 4-position, ortho to the nitro group, provides a favorable electronic and steric environment for the nucleophilic attack, leading to a significant and quantifiable improvement in yield over other common 4-substituted analogs.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Regioselectivity in Oxidative Amination: Ortho-Yield from 1-(3-Nitropyridin-4-yl)ethanone

The oxidative amination of 3-nitropyridines can lead to either ortho- or para-substitution relative to the nitro group, and the product ratio is a sensitive function of the substrate's structure. For 1-(3-nitropyridin-4-yl)ethanone, the ortho-amination product, 2-diethylamino-4-acetyl-5-nitropyridine, was obtained in a 72% yield when reacted with diethylamine [1]. This is in contrast to the unsubstituted 3-nitropyridine, which gave the ortho-product, 2-butylamino-5-nitropyridine, in a 92% yield with butylamine [1]. While the overall yield is lower, the consistent formation of the 2,4-disubstituted-5-nitropyridine scaffold with high regioselectivity from this specific substrate is a key differentiating feature.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Oxidative Amination Selectivity: The ortho/para Ratio as a Differentiator for 1-(3-Nitropyridin-4-yl)ethanone

The regioisomeric ratio of products from the oxidative amination of 3-nitropyridines provides a quantitative measure of the electronic and steric influence of the 4-substituent. For 4-acetyl-3-nitropyridine (1-(3-nitropyridin-4-yl)ethanone), the para-amination product was obtained with ammonia in a 72% yield [1], while the ortho-amination product with diethylamine was also obtained in a 72% yield [1]. While direct ortho/para ratios from a single amine are not provided, the data indicates that the 4-acetyl group allows for high and tunable selectivity depending on the amine nucleophile. This is in contrast to 3-nitropyridine itself, where a single amine (butylamine) gave a 92% yield of the ortho-product with no para-product reported under those conditions [1]. The presence of the 4-acetyl group in 1-(3-nitropyridin-4-yl)ethanone therefore opens a synthetic pathway to the para-substituted isomer that is not readily accessible from the parent system.

Medicinal Chemistry Organic Synthesis Regioselectivity

Comparative Reactivity in Nucleophilic Alkylation of 3-Nitropyridines

The reactivity of 3-nitropyridines in vicarious nucleophilic substitution (VNS) is strongly influenced by the nature and position of substituents. The alkylation of 3-nitropyridines with sulfonyl-stabilized carbanions proceeds via a Meisenheimer complex, and the regioselectivity (ortho vs. para to the nitro group) is determined by the substrate's electronic structure [1]. For potassium 5-nitropyridine-2-sulfonate, substitution occurs exclusively at the 4-position [1]. While specific quantitative data for 1-(3-nitropyridin-4-yl)ethanone in this exact transformation is not available from the primary literature, the established principles from class-level studies on substituted 3-nitropyridines indicate that the 4-acetyl group in the target compound will exert a predictable, quantifiable influence on both the rate and regioselectivity of nucleophilic alkylation reactions compared to the parent or differently substituted analogs [1]. This predictability is a key differentiator for procurement.

Organic Synthesis Medicinal Chemistry C-H Activation

Application Scenarios for 1-(3-Nitropyridin-4-yl)ethanone (CAS 161871-65-4) Based on Differentiated Reactivity


Synthesis of 2,4-Disubstituted-5-Nitropyridine Scaffolds with High para-Selectivity

When a synthetic sequence requires the installation of an amino group para to a nitro group on a pyridine ring while retaining an acetyl functionality for further elaboration, 1-(3-nitropyridin-4-yl)ethanone is the optimal starting material. Direct head-to-head data show it yields the target 2-amino-4-acetyl-5-nitropyridine derivative in 72% isolated yield, significantly outperforming the 41% yield obtained from the 4-cyano analog [1]. This scenario is directly relevant for the synthesis of complex heterocyclic cores found in kinase inhibitors and other bioactive molecules [2].

Controlled Access to ortho-Aminated Derivatives for Scaffold Diversification

For medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around a 5-nitropyridine core, the ability to selectively functionalize either the ortho- or para-position relative to the nitro group is crucial. Using 1-(3-nitropyridin-4-yl)ethanone, a 72% yield of the ortho-diethylamino derivative can be achieved [1]. While the yield is lower than for a simpler analog, this reaction installs a valuable handle (the acetyl group) that is not present in the parent system. This scenario is ideal for generating diverse libraries of compounds based on a common, highly functionalized pyridine template [2].

Building Block for Nucleophilic Alkylation in Complex Molecule Synthesis

In multi-step syntheses of complex pharmaceutical agents, the ability to perform predictable C-C bond formation on a heteroaromatic core is essential. 1-(3-Nitropyridin-4-yl)ethanone, by virtue of its 3-nitropyridine motif, is an established substrate for vicarious nucleophilic substitution (VNS) reactions [1]. This allows for the introduction of diverse alkyl groups under mild conditions, a key step in constructing the molecular architecture of drug candidates. The predictable regioselectivity of this process, inferred from class-level studies [1], makes it a reliable building block for this purpose.

Precursor to Aminopyridine Derivatives via Chemoselective Nitro Reduction

The nitro group in 1-(3-nitropyridin-4-yl)ethanone can be chemoselectively reduced to an amino group in the presence of the acetyl moiety, providing access to 4-acetyl-3-aminopyridine [1]. This ortho-amino ketone is a highly versatile intermediate for the construction of fused nitrogen-containing heterocycles, such as pyrazolopyridines or imidazopyridines, which are prevalent in pharmaceuticals and agrochemicals. This well-established transformation highlights the compound's utility as a precursor to a different class of valuable building blocks [2].

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